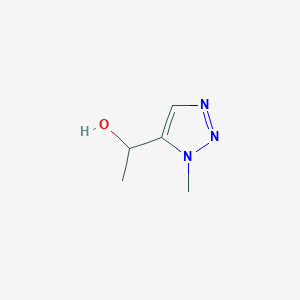

1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol

Vue d'ensemble

Description

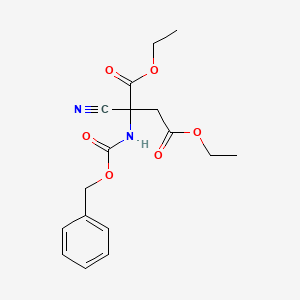

“1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol” is a compound that contains a triazole ring, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . The triazole ring is known for its broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

The synthesis of triazole derivatives can be accomplished using various methods. One such method involves the use of “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The starting compounds undergo a reaction with different arylboronic acids in an aqueous medium to afford the target molecules .Molecular Structure Analysis

The molecular structure of “1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol” can be determined using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectroscopy can be used to identify the hydrogen and carbon atoms in the molecule respectively .Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions. For example, reactions of 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions can give the corresponding chalcones .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol” can be determined using various techniques. For instance, its melting point can be determined using thermal analysis . Its molecular weight is 127.15 .Applications De Recherche Scientifique

Drug Discovery

1,2,3-triazoles, including “1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol”, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-triazoles are used extensively in organic synthesis . They have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Polymer Chemistry

1,2,3-triazoles are used in polymer chemistry . They are used as synthetic intermediates in many industrial applications such as manufacturing of agrochemicals .

Supramolecular Chemistry

1,2,3-triazoles play an important role in supramolecular chemistry . They are used in the development of biosensors used in clinical diagnostic assays .

Bioconjugation and Chemical Biology

1,2,3-triazoles are used in bioconjugation and chemical biology . They have been extensively used as synthetic intermediates in many industrial applications such as manufacturing of agrochemicals .

Fluorescent Imaging and Materials Science

1,2,3-triazoles are used in fluorescent imaging and materials science . They also play an important role in supramolecular chemistry .

Mécanisme D'action

Target of Action

Compounds containing the 1,2,3-triazole moiety have been reported to exhibit inhibitory activity against the carbonic anhydrase-ii enzyme . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme .

Mode of Action

It can be inferred from related studies that the triazole ring in the compound may interact with its targets through hydrogen bonding and metallic interactions .

Biochemical Pathways

Given the potential inhibitory activity against the carbonic anhydrase-ii enzyme, it can be speculated that the compound may influence biochemical pathways involving this enzyme .

Result of Action

Based on the potential inhibitory activity against the carbonic anhydrase-ii enzyme, it can be speculated that the compound may have effects on processes regulated by this enzyme .

Safety and Hazards

Orientations Futures

The future research on “1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol” and its derivatives could focus on further exploring their potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals . Additionally, more studies could be conducted to understand their mechanism of action and to optimize their synthesis process .

Propriétés

IUPAC Name |

1-(3-methyltriazol-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-4(9)5-3-6-7-8(5)2/h3-4,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIPOMBZIGUJIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=NN1C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B3106476.png)

![Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine](/img/structure/B3106511.png)

![1-[(2-Fluorophenyl)methyl]-3-methylurea](/img/structure/B3106577.png)